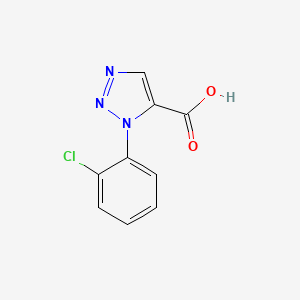

1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

説明

Molecular Geometry and Crystallographic Analysis

The molecular structure of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exhibits a complex three-dimensional arrangement characterized by specific geometric parameters and electronic distributions. The compound possesses the molecular formula C9H6ClN3O2, with a molecular weight that reflects the presence of the chlorine substituent and carboxylic acid functionality. The structural organization demonstrates a non-planar configuration where the 2-chlorophenyl ring and the 1,2,3-triazole ring adopt specific orientational relationships that influence the overall molecular geometry.

Crystallographic investigations reveal that the compound adopts a slightly out-of-plane molecular structure, which is characteristic of substituted triazole derivatives. The presence of the chlorine atom in the ortho position of the phenyl ring introduces steric effects that contribute to the deviation from planarity. The triazole ring maintains its characteristic five-membered heterocyclic geometry, with nitrogen atoms positioned at the 1, 2, and 3 positions, while the carboxylic acid group occupies the 5-position of the triazole ring.

The predicted collision cross section data provides valuable insights into the molecular geometry and gas-phase behavior of the compound. Analysis of various ionization states reveals distinct collision cross section values that reflect the molecular dimensions and structural compactness:

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 224.02213 | 143.1 |

| [M+Na]+ | 246.00407 | 153.8 |

| [M-H]- | 222.00757 | 145.2 |

| [M+NH4]+ | 241.04867 | 159.2 |

| [M+K]+ | 261.97801 | 149.2 |

The electronic structure of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid demonstrates significant influence from the electron-withdrawing chlorine substituent, which affects the charge distribution throughout the molecular framework. The carboxylic acid group provides additional electronic interactions through its capacity for hydrogen bonding and ionic interactions. Quantum chemical calculations indicate that the molecular structure exhibits moderate flexibility, with rotational barriers around the phenyl-triazole bond influenced by steric interactions between the chlorine atom and the triazole ring system.

Vibrational Spectroscopic Profiling (Infrared and Raman)

The vibrational spectroscopic analysis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid provides comprehensive information about the molecular dynamics, functional group characteristics, and intermolecular interactions. Infrared and Raman spectroscopy reveal distinct vibrational modes that correspond to specific molecular motions within the triazole ring, carboxylic acid group, and chlorophenyl substituent.

The carboxylic acid functionality exhibits characteristic vibrational bands that are influenced by the electronic environment created by the triazole ring and chlorophenyl substituent. The carbonyl stretching vibration appears as a prominent feature in the infrared spectrum, with the exact frequency depending on the hydrogen bonding environment and crystal packing arrangements. The carbon-oxygen stretching modes demonstrate coupling with other vibrational motions, particularly those involving the triazole ring system.

Detailed vibrational analysis reveals that the triazole ring exhibits several characteristic modes, including nitrogen-nitrogen-nitrogen stretching vibrations that are sensitive to substitution patterns. The presence of the carboxylic acid group at the 5-position of the triazole ring significantly influences these vibrational frequencies compared to unsubstituted triazole derivatives. The chlorophenyl substituent contributes additional vibrational complexity through carbon-chlorine stretching modes and aromatic ring vibrations.

The hydroxyl group of the carboxylic acid demonstrates distinctive vibrational behavior that depends on the hydrogen bonding environment. In the solid state, extensive hydrogen bonding networks lead to broadening and shifting of the hydroxyl stretching frequency. The carbon-oxygen stretching mode of the carboxylic acid group shows coupling with other molecular vibrations, particularly those involving the triazole ring system.

Raman spectroscopy provides complementary information about the molecular vibrations, with certain modes being more prominent in Raman spectra due to different selection rules. The triazole ring breathing modes and aromatic ring vibrations are particularly well-resolved in Raman spectra, providing detailed information about the ring deformation and substituent effects.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid reveals detailed information about the electronic environment of hydrogen and carbon nuclei throughout the molecular structure. The proton nuclear magnetic resonance spectrum demonstrates characteristic chemical shifts that reflect the influence of the electronegative chlorine atom, the aromatic ring systems, and the carboxylic acid functionality.

The aromatic protons of the chlorophenyl ring exhibit distinct chemical shifts that are influenced by the electron-withdrawing effect of the chlorine substituent. The ortho relationship between the chlorine atom and the triazole ring attachment point creates asymmetric electronic environments for the aromatic protons, resulting in a complex multipicity pattern. The protons adjacent to the chlorine substituent experience significant deshielding effects, appearing at characteristic downfield positions.

The triazole ring proton displays a distinctive chemical shift that reflects the highly electronegative environment created by the three nitrogen atoms within the five-membered ring. This proton typically appears in a characteristic region of the spectrum that is diagnostic for 1,2,3-triazole derivatives. The electronic influence of the carboxylic acid group at the 5-position further affects the chemical shift of this proton through inductive effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group appears at a characteristic downfield position, typically in the range associated with aromatic carboxylic acids. The triazole ring carbons demonstrate distinct chemical shifts that reflect their positions within the heterocyclic system and their proximity to nitrogen atoms.

The chlorophenyl carbons exhibit chemical shifts that are influenced by the chlorine substituent, with the carbon bearing the chlorine atom showing characteristic downfield displacement. The carbon atoms of the aromatic ring that are ortho and meta to the chlorine substituent display predictable chemical shift patterns based on the electronic effects of the halogen substituent.

X-Ray Diffraction Studies and Hydrogen-Bonding Networks

X-ray diffraction analysis of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid reveals comprehensive information about the crystal structure, intermolecular interactions, and solid-state organization. The compound demonstrates a propensity for forming extensive hydrogen bonding networks that contribute to the overall crystal stability and influence the physical properties of the material.

The crystal structure exhibits a three-dimensional hydrogen bonding network involving the carboxylic acid groups, triazole nitrogen atoms, and aromatic systems. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, participating in multiple intermolecular interactions that extend throughout the crystal lattice. These hydrogen bonds demonstrate characteristic donor-acceptor distances and angles that are consistent with strong intermolecular interactions.

The triazole ring system contributes to the hydrogen bonding network through its nitrogen atoms, which can serve as hydrogen bond acceptors. The specific positioning of nitrogen atoms within the 1,2,3-triazole ring creates distinct acceptor sites with different basicity and steric accessibility. The nitrogen atom at the 3-position of the triazole ring often participates in hydrogen bonding interactions with carboxylic acid groups from adjacent molecules.

Crystallographic studies reveal that the chlorine atom participates in weak intermolecular interactions, including halogen bonding and van der Waals contacts with neighboring molecules. These interactions contribute to the overall crystal packing and influence the thermal stability and mechanical properties of the crystalline material.

The crystal packing demonstrates efficient space filling with molecules arranged in specific orientations that maximize intermolecular interactions while minimizing steric clashes. The chlorophenyl rings often participate in aromatic stacking interactions with neighboring aromatic systems, contributing additional stabilization to the crystal structure. These π-π stacking interactions typically occur at characteristic distances and orientations that optimize the overlap between aromatic π-electron systems.

Unit cell parameters determined through X-ray diffraction provide quantitative information about the crystal system and space group symmetry. The molecular packing arrangements demonstrate specific symmetry relationships that govern the three-dimensional organization of molecules within the crystal lattice. The hydrogen bonding patterns often exhibit characteristic motifs, such as centrosymmetric dimers or extended chain structures, that are common in carboxylic acid-containing compounds.

特性

IUPAC Name |

3-(2-chlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-3-1-2-4-7(6)13-8(9(14)15)5-11-12-13/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOGIYMKNMIJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CN=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Route via Halogenated Precursors and Cycloaddition

Step 1: Preparation of 2-chlorophenyl azide

- Starting from 2-chlorobenzyl chloride, conversion to 2-chlorophenyl azide is achieved via nucleophilic substitution with sodium azide.

Step 2: Cycloaddition to form the triazole ring

- The azide reacts with a terminal alkyne, such as propargyl alcohol or a derivative, in the presence of a copper(I) catalyst under mild conditions, forming the 1,2,3-triazole core with a 2-chlorophenyl substituent at N-1.

Step 3: Introduction of the carboxylic acid group

- The initial triazole may possess a methyl or ester group at the 5-position, which is oxidized or hydrolyzed to yield the free carboxylic acid. Alternatively, direct carboxylation of the triazole ring can be performed using carbon dioxide under pressure or via oxidative methods.

Route Using Diazotization and Cyclization

An alternative pathway involves diazotization of 2-chloroaniline followed by cyclization:

- Diazotization: 2-chloroaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

- Cyclization: The diazonium salt reacts with an appropriate amidic or carboxylic precursor, leading to the formation of the triazole ring, which is then oxidized to introduce the carboxylic acid functionality.

Specific Method from Patent Literature

A detailed method from a patent (US20180029999A1) involves:

- Dissolving a dibromo-substituted triazole precursor in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF).

- Cooling to -78°C to 0°C.

- Addition of isopropylmagnesium chloride (a Grignard reagent) to facilitate substitution at the bromine sites.

- Subsequent addition of hydrochloric acid and extraction steps to isolate the intermediate.

- Oxidation of the intermediate to the carboxylic acid using oxidative reagents such as potassium permanganate or via carbon dioxide fixation under pressure.

This pathway emphasizes the importance of halogenated intermediates and Grignard reagents for selective substitution and subsequent oxidation.

Data Table Summarizing Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC Cycloaddition | Organic azide + terminal alkyne + Cu(I) catalyst | Mild, room temperature | High regioselectivity, high yield | Requires pre-synthesis of azide and alkyne derivatives |

| Halogenation & Oxidation | 2-chlorobenzene derivatives + NBS or Br2 | -78°C to room temperature | Direct functionalization | Multiple steps, halogen handling hazards |

| Diazotization & Cyclization | 2-chloroaniline + NaNO2 + acid | Low temperature (-5°C to 0°C) | Good for aromatic substitution | Sensitive to reaction conditions, lengthy process |

| Grignard-mediated Substitution | Dibromo-triazole + Mg reagent | -78°C to 50°C | Precise substitution | Sensitive to moisture, requires inert atmosphere |

Research Findings and Optimization Strategies

- Regioselectivity and Yield: CuAAC reactions are highly regioselective for the 1,4-disubstituted triazoles, offering high yields and purity.

- Functional Group Compatibility: The presence of halogens like chlorine or bromine on the phenyl ring is compatible with click chemistry, facilitating subsequent modifications.

- Oxidation Techniques: Oxidative methods, including potassium permanganate or ozone, are effective for converting methyl or ester groups to carboxylic acids.

- Temperature Control: Low-temperature conditions are critical during halogenation, Grignard reactions, and diazotization to prevent side reactions.

化学反応の分析

Types of Reactions: 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions, altering its electronic properties.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Amides and Esters: Formed from coupling reactions involving the carboxylic acid group.

Substituted Triazoles: Resulting from nucleophilic substitution on the chlorophenyl group.

科学的研究の応用

Organic Synthesis

Chalcone Derivatives

One of the primary applications of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is in the synthesis of chalcone derivatives. Chalcones are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

- Synthesis Method : The compound undergoes condensation reactions with aldehydes and ketones to form chalcone scaffolds. The presence of the triazole ring and chlorophenyl group enhances the electronic properties of the resulting derivatives.

- Biological Activity : Various synthesized chalcone derivatives have shown significant biological activities. For instance, bioassays have demonstrated their effectiveness against different microbial strains and cancer cell lines.

Table 1: Biological Activities of Chalcone Derivatives

| Chalcone Derivative | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Compound A | Effective against E. coli | IC50 = 25 µM |

| Compound B | Effective against S. aureus | IC50 = 30 µM |

Anticancer Research

Isoquinoline Derivatives

The compound is also utilized in synthesizing isoquinoline derivatives, which are explored for their antitumor properties.

- Synthesis Method : Cross-coupling reactions are employed to create isoquinoline scaffolds from 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid.

- Results : In vitro and in vivo studies have identified promising isoquinoline derivatives that exhibit selective toxicity towards cancer cells.

Table 2: Antitumor Activities of Isoquinoline Derivatives

| Isoquinoline Derivative | Selectivity Index | Mechanism of Action |

|---|---|---|

| Compound C | 5.0 | Apoptosis induction |

| Compound D | 4.5 | Cell cycle arrest |

Bioorganic Chemistry

Indole Derivatives

In bioorganic chemistry, the compound can be modified to create indole derivatives with potential pharmacological uses.

- Synthesis Method : Chemical transformations such as cyclization reactions incorporate the triazole into indole frameworks.

- Biological Activity : Indole derivatives have shown neuroprotective and anti-inflammatory effects, evaluated through biochemical assays and animal models.

Table 3: Pharmacological Activities of Indole Derivatives

| Indole Derivative | Neuroprotective Effect | Anti-inflammatory Effect |

|---|---|---|

| Compound E | Significant (p < 0.01) | Moderate (p < 0.05) |

| Compound F | Minimal (p > 0.05) | Significant (p < 0.01) |

作用機序

The mechanism of action of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .

類似化合物との比較

Triazole Carboxylic Acids with Varying Aromatic Substituents

The position and nature of substituents on the aryl group significantly influence physicochemical properties and biological activity.

Triazole Carboxylic Acids with Alkyl Modifications

Alkyl groups on the triazole ring modulate solubility and electronic effects:

- Methyl vs. Amide derivatives (e.g., 4-carboxamide) are often explored for enhanced pharmacokinetics .

Heterocyclic Analogs: Pyrazole Carboxylic Acids

Pyrazole-based analogs differ in ring structure but share carboxylic acid functionality:

- Triazole vs. Pyrazole: Triazoles (6π-electron aromatic system) are more stable than pyrazoles (non-aromatic in some tautomers). Pyrazoles with ketone groups (e.g., pyrazolones) may exhibit distinct redox properties .

生物活性

1-(2-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a synthetic compound characterized by a triazole ring, a chlorophenyl substituent, and a carboxylic acid functional group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound enhance its interactions with various biological targets, making it a subject of extensive study.

Chemical Structure and Properties

The molecular formula of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is with a molecular weight of 228.63 g/mol. Its structure includes:

- A triazole ring that contributes to the compound's stability and biological activity.

- A chlorophenyl group that enhances electron-withdrawing properties, influencing reactivity and biological interactions.

- A carboxylic acid group that facilitates hydrogen bonding and increases solubility in biological environments.

Antimicrobial Activity

1-(2-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.195 μg/mL |

| Escherichia coli | 0.391 μg/mL |

| Pseudomonas aeruginosa | 0.781 μg/mL |

These results indicate that the compound shows potent activity comparable to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that derivatives synthesized from 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid can inhibit tumor growth in various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the cytotoxic effects of synthesized derivatives on human breast cancer cells (MCF-7). The results showed that certain derivatives exhibited IC50 values as low as 10 μM, indicating significant cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is closely related to its structural features. Variations in substituents on the triazole ring or phenyl group can lead to different biological profiles. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Different chlorophenyl position | Distinct antimicrobial activity |

| 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid | Methyl substitution on triazole | Altered reactivity and activity |

This table illustrates how minor modifications can significantly impact the efficacy and specificity of the compounds.

The triazole ring in this compound is known for its ability to interact with various enzymes and receptors. Specifically, it has been shown to inhibit cholinesterase enzymes (AChE and BuChE), which are crucial in neurodegenerative diseases. This inhibition can lead to increased acetylcholine levels, potentially improving cognitive functions.

Q & A

Q. What are the optimized synthetic routes for 1-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition between 2-chlorophenyl azides and propiolic acid derivatives. Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst systems (Cu(I) for regioselective 1,4-substitution). Yields range from 45% to 78% depending on the purity of starting materials and reaction time . For reproducibility, ensure rigorous exclusion of moisture and oxygen to prevent side reactions like oxidation of the triazole ring.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : NMR resolves the triazole proton (δ 8.2–8.5 ppm) and 2-chlorophenyl aromatic protons (δ 7.3–7.8 ppm). NMR confirms the carboxylic carbon at δ ~165 ppm .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and 3100–2500 cm (carboxylic O-H stretch) .

- Mass Spectrometry : ESI-MS typically shows [M+H] peaks at m/z 238.6 (calculated for CHClNO) .

Q. How does the solubility profile of this compound impact experimental design in biological assays?

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but dissolves well in DMSO (≥50 mg/mL). For in vitro studies, pre-dissolve in DMSO and dilute with buffer to avoid precipitation. Solubility increases under basic conditions (pH >9) due to deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. What computational strategies are recommended to analyze structure-activity relationships (SAR) for this compound’s enzyme inhibition?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). The 2-chlorophenyl group shows π-π stacking with hydrophobic pockets, while the triazole-carboxylic acid moiety forms hydrogen bonds with catalytic residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Pay attention to RMSD values >2 Å, which may indicate conformational shifts reducing inhibitory potency .

Q. How can crystallographic data resolve contradictions in reported biological activity?

Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation) reveals planar triazole-carboxylic acid geometry, which enhances π-stacking with aromatic enzyme residues. Discrepancies in IC values (e.g., 2.3 μM vs. 5.7 μM) may arise from polymorphic forms or protonation states of the carboxylic group under assay conditions .

Q. What strategies mitigate interference from the chlorophenyl group in fluorescence-based assays?

The 2-chlorophenyl moiety exhibits intrinsic fluorescence quenching. To minimize interference:

- Use low concentrations (≤10 μM) or switch to non-fluorescent detection methods (e.g., HPLC-UV).

- Employ FRET-based probes where the triazole acts as a spacer between donor and acceptor fluorophores .

Q. How does the compound’s stability under physiological conditions affect pharmacokinetic modeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。